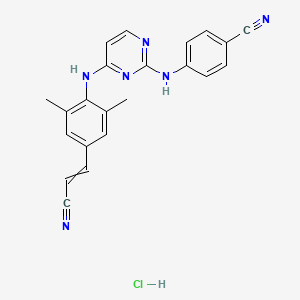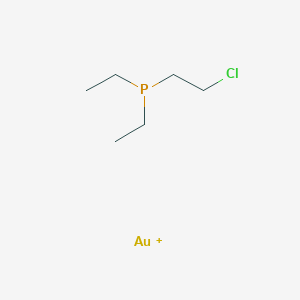
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate is a complex organic compound that belongs to the class of nicotinate derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a chromen-2-one core, a dimethylamino group, and a nicotinate ester, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-propyl-2H-chromen-2-one with dimethylamine and formaldehyde to introduce the dimethylamino group. This is followed by esterification with nicotinic acid to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreactors, which offer advantages such as shorter reaction times and higher yields. The use of environmentally friendly solvents and reusable catalysts, such as Novozym® 435 from Candida antarctica, can further enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while substitution reactions can produce a variety of substituted nicotinate esters.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
作用机制
The mechanism of action of 8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects. The nicotinate ester moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes .
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Nicotinamide: A water-soluble vitamin with extensive biological activities.
1,8-Naphthalimide derivatives: Known for their emissive properties in organic light-emitting diodes.
Uniqueness
8-((Dimethylamino)methyl)-2-oxo-4-propyl-2H-chromen-7-yl nicotinate stands out due to its unique combination of a chromen-2-one core, a dimethylamino group, and a nicotinate ester. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
[8-[(dimethylamino)methyl]-2-oxo-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-6-14-11-19(24)27-20-16(14)8-9-18(17(20)13-23(2)3)26-21(25)15-7-5-10-22-12-15/h5,7-12H,4,6,13H2,1-3H3 |
InChI 键 |
YGGIXNLGXPQBMV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)OC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)

![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)

![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)
![4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-](/img/structure/B14792170.png)
![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)




